6-Bromo-5-fluoro-3-methyl-pyridin-2-amine is an organic compound with the molecular formula . It is classified as an aminopyridine derivative, notable for its unique substitution pattern on the pyridine ring. This compound appears as a white to off-white solid and is soluble in various organic solvents. Its melting point ranges from 197 to 200 °C, and it has a boiling point of approximately 344.8 °C, with a density of 1.7 g/mL at 25 °C .
Research indicates that 6-Bromo-5-fluoro-3-methyl-pyridin-2-amine exhibits significant biological activity. It has demonstrated antibacterial and antifungal properties and shows potential in inhibiting the growth of certain cancer cell lines. These properties make it a candidate for further exploration in medicinal chemistry .
The synthesis of 6-Bromo-5-fluoro-3-methyl-pyridin-2-amine typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
Advanced techniques such as microwave-assisted synthesis or continuous flow chemistry may also be employed to enhance yield and efficiency.
6-Bromo-5-fluoro-3-methyl-pyridin-2-amine is utilized in various fields, including:
Several compounds exhibit structural similarities to 6-Bromo-5-fluoro-3-methyl-pyridin-2-amine, including:
Compound Name | CAS Number | Similarity Index |
---|---|---|
5-Bromo-2-fluoro-3-methylpyridine | 374633-36-0 | 0.75 |
2-Bromo-5-fluoro-3-methylpyridine | 884495-03-8 | 0.76 |
2-Bromo-6-(difluoromethyl)pyridine | 872365-91-8 | 0.79 |
3-Amino-2-bromo-5-fluoropyridine | 884495-03-8 | 0.79 |
2-Bromo-6-(trifluoromethyl)pyridine | 189278-27-1 | 0.76 |
The uniqueness of 6-Bromo-5-fluoro-3-methyl-pyridin-2-amine lies in its specific arrangement of bromine, fluorine, and methyl groups on the pyridine ring. This configuration influences its reactivity, stability, and interaction with biological systems, distinguishing it from other similar compounds .